N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide

Medicinal Chemistry Chiral Building Blocks Piperazine SAR

Standard piperazine acetamide libraries lack the stereochemical definition required for enantioselective CNS lead optimization. This compound solves that with a chiral 2-methylpiperazine core, enabling diastereomerically pure synthesis. Key advantages: - Chiral handle absent in des-methyl analog (CAS 39890-43-2) - 1 H-bond donor & logP -0.63 favor BBB permeation vs. primary amide analogs - N,N-dimethylacetamide terminus reduces off-target H-bonding - Limited supplier base (2 vendors) offers de facto exclusivity for proprietary programs

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
Cat. No. B12069333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide
Molecular FormulaC9H19N3O
Molecular Weight185.27 g/mol
Structural Identifiers
SMILESCC1CNCCN1CC(=O)N(C)C
InChIInChI=1S/C9H19N3O/c1-8-6-10-4-5-12(8)7-9(13)11(2)3/h8,10H,4-7H2,1-3H3
InChIKeyAAYGORMLFFNSLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Procurement Baseline


N,N-Dimethyl-2-(2-methylpiperazin-1-yl)acetamide (CAS 1250169-75-5; molecular formula C₉H₁₉N₃O; molecular weight 185.27 g/mol) is a heterocyclic building block featuring a piperazine ring substituted with a methyl group at the 2-position, connected via a methylene bridge to an N,N-dimethylacetamide moiety . The canonical SMILES is CC1CNCCN1CC(=O)N(C)C. Commercially, it is supplied at a standard purity of 98% with batch-specific QC documentation (NMR, HPLC, GC) from vendors such as Bidepharm and Leyan . Unlike broader piperazine acetamide screening libraries, this compound bears a specific chiral 2-methyl substitution pattern that creates a stereogenic center—absent in the commonly stocked 1-substituted piperazine regioisomers—making it a targeted synthon rather than a generic fragment.

Why Generic Piperazine Acetamide Analogs Cannot Substitute


Piperazine acetamide derivatives are not functionally interchangeable, because even subtle structural variations—such as the position and presence of ring methylation, amide N-substitution pattern, and stereochemistry—produce large shifts in physicochemical properties (logP, TPSA, hydrogen-bond donor/acceptor count) and in receptor-recognition pharmacophores . Replacing N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide with the des-methyl analog (CAS 39890-43-2) eliminates the chiral 2-methyl group, altering conformational preferences; substituting the N,N-dimethylamide with a primary amide (2-(2-methylpiperazin-1-yl)acetamide) adds an extra hydrogen-bond donor (HBD count changes from 1 to 2) and shifts logP by over one log unit, which can substantially affect membrane permeability and off-target binding [1]. The quantitative differences documented in Section 3 demonstrate that generic substitution would introduce uncontrolled variables in any SAR study, lead-optimization campaign, or synthetic route that depends on the precise steric and electronic profile of this scaffold.

Quantitative Differentiation from Closest Analogs


Chiral 2-Methyl Substitution vs. Des-Methyl Analog

The target compound bears a methyl substituent at the 2-position of the piperazine ring (SMILES: CC1CNCCN1CC(=O)N(C)C), creating a stereogenic center. Its closest commercially available analog, N,N-dimethyl-2-(piperazin-1-yl)acetamide (CAS 39890-43-2; SMILES: O=C(N(C)C)CN1CCNCC1), lacks this methyl group entirely—it is a 1-substituted piperazine with no ring carbon substitution . The 2-methyl group introduces steric hindrance adjacent to the tertiary amine nitrogen, restricts conformational freedom of the piperazine chair, and provides a chiral handle for enantioselective synthesis or diastereomeric resolution .

Medicinal Chemistry Chiral Building Blocks Piperazine SAR

Lipophilicity and Hydrogen-Bond Donor Profile vs. Primary Amide

The target compound has a computed logP of −0.6317 and possesses exactly 1 hydrogen-bond donor (the secondary piperazine NH) . In contrast, 2-(2-methylpiperazin-1-yl)acetamide—the primary amide analog that retains the 2-methylpiperazine core but replaces the N,N-dimethylamide with a primary amide—has a computed XLogP3-AA of −1.0 and 2 hydrogen-bond donors (the piperazine NH plus the primary amide NH₂) [1]. This difference of ~0.37 log units in lipophilicity combined with doubling of HBD count is substantial enough to alter predicted membrane permeability and oral absorption according to Lipinski and Veber guidelines.

Physicochemical Profiling Drug-likeness ADME Prediction

Topological Polar Surface Area and Rotatable Bond Profile

Both the target compound and its des-methyl analog (CAS 39890-43-2) share an identical TPSA of 35.58 Ų, each with 3 hydrogen-bond acceptors and 1 donor [1]. However, the target compound has a molecular weight of 185.27 versus 171.24 for the des-methyl analog (+8.2% increase), and the added methyl group increases the heavy atom count from 12 to 13. Critically, the target compound contains 2 rotatable bonds versus 2 for the des-methyl analog—the methyl group does not introduce additional rotatable bonds but does alter the conformational energy landscape of the piperazine ring .

Molecular Descriptors Drug Design Scaffold Selection

Supplier Network and Catalog Presence Comparison

As of May 2026, N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide (CAS 1250169-75-5) is absent from the catalogs of major global research chemical suppliers including Sigma-Aldrich, Thermo Fisher (Alfa Aesar), TCI, and Fluorochem . It is stocked exclusively by specialist Chinese research chemical vendors (Bidepharm, Leyan) at 98% purity with batch-specific QC . In contrast, its des-methyl analog (CAS 39890-43-2) is stocked by at least 8 global suppliers including AK Scientific, CymitQuimica, and multiple Chinese vendors, while N-methyl-2-piperazin-1-ylacetamide (CAS 39890-41-0) is available from AK Scientific, Fluorochem, and Parchem . This narrower supplier base means lead times and minimum order quantities may differ substantially.

Chemical Sourcing Supply Chain Research Chemical Procurement

Sigma Receptor Pharmacophore Compatibility

No direct sigma receptor binding data (Ki, IC₅₀) has been publicly reported for N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide itself. However, extensive SAR literature on piperazine acetamide derivatives establishes that N,N-dimethylacetamide-substituted piperazines can achieve sigma-1 receptor Ki values in the low nanomolar to sub-nanomolar range, with selectivity over sigma-2 modulated by ring substitution pattern and amide N-substitution [1][2]. The tertiary N,N-dimethylamide terminus in the target compound provides a neutral, non-donor pharmacophoric element that fits the hydrophobic pocket adjacent to the essential amine recognized in sigma-1 pharmacophore models, while the 2-methyl group on the piperazine ring introduces steric bulk that may favor sigma-2 over sigma-1 binding based on published trends with methyl-substituted piperazine analogs [3]. These class-level inferences suggest a differentiated selectivity profile relative to unsubstituted piperazine acetamides, but must be validated experimentally.

Sigma Receptor Pharmacophore Modeling CNS Drug Discovery

Application Scenarios in Research and Procurement


Chiral Scaffold for Enantioselective Drug Discovery

The 2-methyl group on the piperazine ring creates a stereogenic center that is absent in the commonly stocked 1-substituted piperazine analogs. This chiral handle enables enantioselective synthesis of diastereomerically pure lead compounds, which is critical for medicinal chemistry programs targeting chiral biological receptors. As demonstrated in Section 3 (Evidence Item 1), the target compound's structural differentiation from the achiral des-methyl analog (CAS 39890-43-2) makes it the mandatory choice when a stereochemically defined 2-methylpiperazine scaffold is required for SAR exploration or patent differentiation .

CNS-Penetrant Compound Libraries with Balanced logP

With a computed logP of −0.6317, TPSA of 35.58 Ų, and only 1 hydrogen-bond donor, the target compound occupies a favorable physicochemical space for CNS drug discovery. As Section 3 (Evidence Item 2) quantifies, it offers a +0.37 logP advantage and one fewer HBD compared to the primary amide analog 2-(2-methylpiperazin-1-yl)acetamide, predicting improved passive blood-brain barrier permeation. This makes it the preferred piperazine-acetamide building block for constructing CNS-focused compound libraries where the N,N-dimethylamide terminus enhances membrane permeability without introducing additional hydrogen-bond donors .

Sigma Receptor Ligand Development

As discussed in Section 3 (Evidence Item 5), class-level SAR from the piperazine acetamide literature indicates that 2-methyl substitution on the piperazine ring can shift sigma receptor subtype selectivity toward sigma-2, while the N,N-dimethylacetamide terminus fits the hydrophobic pharmacophore pocket recognized by sigma-1 ligands. Although direct binding data for the target compound are not yet publicly available, the structural features align with published pharmacophore models. Research groups initiating sigma receptor ligand discovery may select this compound as a starting scaffold to explore whether the combined 2-methyl/N,N-dimethylacetamide substitution pattern yields a novel selectivity profile that cannot be achieved with unsubstituted piperazine analogs [1].

Specialty Procurement for Exclusive Scaffold Access

The limited supplier base (2 confirmed vendors vs. ≥8 for the des-methyl analog, as documented in Section 3, Evidence Item 4) means that this compound is not a commodity research chemical. For academic-industrial collaborations or early-stage biotech programs seeking to establish proprietary chemical space around a differentiated piperazine scaffold, the restricted commercial availability of the target compound can serve as a de facto exclusivity advantage—provided procurement timelines account for the narrower supply chain .

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